![molecular formula C14H14N6O2 B2897047 1-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-pyrazole-5-carboxamide CAS No. 2034318-22-2](/img/structure/B2897047.png)

1-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-pyrazole-5-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

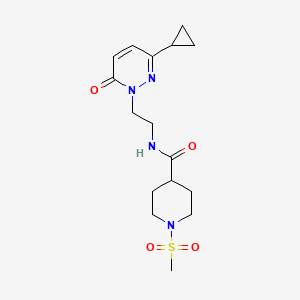

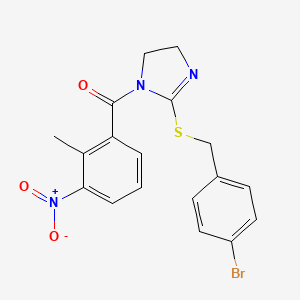

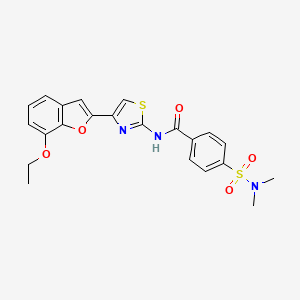

The compound “1-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-pyrazole-5-carboxamide” is a complex organic molecule that contains several functional groups, including a pyrazole ring, a triazine ring, and a carboxamide group .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For instance, the triazine ring could potentially be formed through a series of reactions involving diazotization and cyclization . The pyrazole ring could be formed through a condensation reaction .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The triazine ring is a six-membered ring with three nitrogen atoms and three carbon atoms . The pyrazole ring is a five-membered ring with two nitrogen atoms .Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the conditions and the reagents present. For example, the triazine ring could potentially undergo substitution reactions with nucleophiles .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of polar functional groups, the overall size and shape of the molecule, and the presence of aromatic rings could all influence properties such as solubility, melting point, and reactivity .科学的研究の応用

Reaction Mechanisms and Synthesis Routes

Unexpected Reaction Mechanisms : The study by Ledenyova et al. (2018) examines the reaction mechanisms of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates, which shares a structural motif with the compound , highlighting the complexity of chemical reactions involving pyrazole and triazine derivatives through ANRORC rearrangement processes (Ledenyova et al., 2018).

Synthesis of Benzamide-Based Derivatives : Hebishy et al. (2020) describe a novel route for synthesizing benzamide-based 5-aminopyrazoles and their fused heterocycles, demonstrating the compound's versatility in creating biologically active molecules with significant antiviral activities (Hebishy et al., 2020).

Biological Activity

Antimicrobial and Antifungal Activities : A study by Hassan (2013) on pyrazoline and pyrazole derivatives, which are structurally related to the compound, shows potential antimicrobial and antifungal properties, suggesting its potential use in developing new therapeutic agents (Hassan, 2013).

Antileukemic Activity : Research by Shealy and O'dell (1971) into 3-triazeno derivatives of pyrazole-4-carboxylic acid esters and amides, which share a core structure with the compound of interest, reveals their potential in increasing survival time in leukemia assays, highlighting the compound's relevance in cancer research (Shealy & O'dell, 1971).

Chemical Properties and Transformations

- Synthesis and Characterization of Derivatives : The work by Youssef et al. (2011) on the synthesis of thiazolo[3,2-a]pyrimido[4,5-d]oxazin-4(5H)-one derivatives explores the chemical transformations and biological activity of compounds structurally related to the target molecule, indicating its potential in creating compounds with biocidal properties (Youssef et al., 2011).

将来の方向性

作用機序

Target of Action

Compounds with similar structures, such as 1,2,3-triazines, have been used in the synthesis of biologically important compounds .

Mode of Action

It’s known that 1,2,3-triazines can undergo various chemical transformations . For instance, they can be converted to other derivatives under mildly basic conditions .

Biochemical Pathways

1,2,3-triazines are known to be synthetically important molecular platforms for a variety of chemical transformations .

Pharmacokinetics

Similar compounds, such as 6-hydroxy-1,2,4-triazine-3,5(2h,4h)-dione derivatives, have shown good potency and improved metabolic stability .

Result of Action

Similar compounds, such as 6-hydroxy-1,2,4-triazine-3,5(2h,4h)-dione derivatives, have been found to be potent inhibitors of d-amino acid oxidase (daao), with ic50 values in the double-digit nanomolar range .

Action Environment

It’s known that the reactivity of similar compounds, such as 9,10-anthracenediones, can be influenced by the features of reactivity and molecular affinity .

特性

IUPAC Name |

2-methyl-N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N6O2/c1-19-12(6-7-16-19)13(21)15-8-9-20-14(22)10-4-2-3-5-11(10)17-18-20/h2-7H,8-9H2,1H3,(H,15,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACXLSTIBSUUADW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C(=O)NCCN2C(=O)C3=CC=CC=C3N=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(Methylamino)methyl]pyrrolidin-2-one](/img/structure/B2896966.png)

![N-(1-acetyl-2,3-dihydroindol-5-yl)-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetamide](/img/structure/B2896968.png)

![4-[(3,3-Difluorocyclobutyl)methoxy]-2,6-dimethylpyrimidine](/img/structure/B2896970.png)

![N-([1,1'-biphenyl]-2-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2896978.png)

![2-[[4-(4-chlorophenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2896979.png)

![2-[6-(4-Ethylphenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone](/img/structure/B2896981.png)

![5-(2-Furyl)-2-(4-phenylpiperazino)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2896984.png)

![ethyl 2-[6-oxo-3-phenyl-4-piperidino-1(6H)-pyridazinyl]acetate](/img/structure/B2896985.png)